molecular formula C23H25N5O2 B11130285 N-[3-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide

N-[3-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide

Cat. No.: B11130285
M. Wt: 403.5 g/mol
InChI Key: XJQIWIXDKPIFHU-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-(3-ACETAMIDOPHENYL)-3-PHENYLPROPANAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an amino group at position 2, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-(3-ACETAMIDOPHENYL)-3-PHENYLPROPANAMIDE typically involves the condensation of 2-amino-4,6-dimethylpyrimidine with an appropriate acylating agent, followed by further functionalization to introduce the phenylpropanamide group. One common method involves the use of microwave irradiation to facilitate the reaction, which can improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-(3-ACETAMIDOPHENYL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-(3-ACETAMIDOPHENYL)-3-PHENYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-(3-ACETAMIDOPHENYL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-(3-ACETAMIDOPHENYL)-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide

InChI

InChI=1S/C23H25N5O2/c1-15-12-16(2)25-23(24-15)28-21(13-18-8-5-4-6-9-18)22(30)27-20-11-7-10-19(14-20)26-17(3)29/h4-12,14,21H,13H2,1-3H3,(H,26,29)(H,27,30)(H,24,25,28)

InChI Key

XJQIWIXDKPIFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C)C

Origin of Product

United States

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